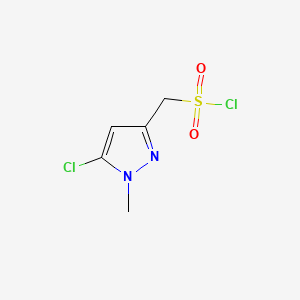
2-Butoxyethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxyethane-1-thiol is an organic compound with the molecular formula C6H14OS. It contains a thiol group (-SH) and an ether group (-O-), making it a unique compound with interesting chemical properties. Thiols are known for their strong, often unpleasant odors, and are sulfur analogs of alcohols.
Preparation Methods
2-Butoxyethane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with thiourea to form an isothiouronium salt, which is then hydrolyzed to yield the desired thiol . Another method involves the reaction of sodium hydrosulfide with an alkyl halide . These reactions typically require controlled conditions to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
2-Butoxyethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R) using oxidizing agents like bromine or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a molecule.
Scientific Research Applications
2-Butoxyethane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-butoxyethane-1-thiol involves its ability to form disulfide bonds and participate in redox reactions. The thiol group can undergo oxidation to form disulfides, which can then be reduced back to thiols. This thiol-disulfide interconversion is essential in many biological processes, including the maintenance of protein structure and protection against oxidative stress .
Comparison with Similar Compounds
2-Butoxyethane-1-thiol can be compared to other thiols such as methanethiol (CH3SH) and ethanethiol (C2H5SH). While all these compounds contain the thiol group, 2-butoxyethane-1-thiol is unique due to the presence of an ether group, which can influence its reactivity and applications . Similar compounds include:
Properties
Molecular Formula |
C6H14OS |
|---|---|
Molecular Weight |
134.24 g/mol |
IUPAC Name |
2-butoxyethanethiol |
InChI |
InChI=1S/C6H14OS/c1-2-3-4-7-5-6-8/h8H,2-6H2,1H3 |
InChI Key |
NSBQEXGAGSBJGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


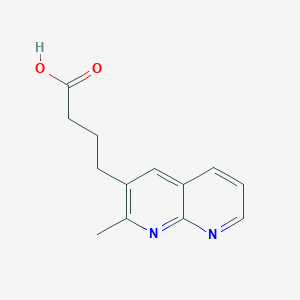
![1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13524359.png)
![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoicacid](/img/structure/B13524365.png)


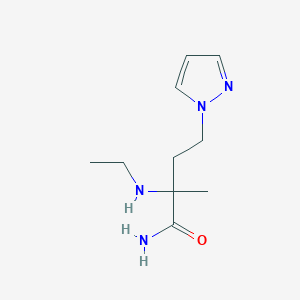
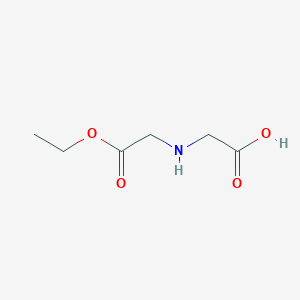


![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)

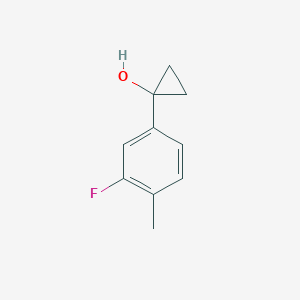
![(4r,7r)-1-Azaspiro[3.5]nonan-7-ol](/img/structure/B13524432.png)
